4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound classified within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. This specific compound features a chloro group, a methyl group, and a dioxaborolane moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to the class of organoboron compounds due to the presence of the dioxaborolane moiety. It is also categorized as a halogenated pyrazole due to the chloro substituent.
The synthesis of 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound.
The molecular structure of 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features:
The compound's structural representation can be expressed using its SMILES notation: CN1N=CC(Cl)=C1B1OC(C)(C)C(C)(C)O1
.
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry.
The mechanism of action for 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole largely depends on its application. For instance:
Understanding specific molecular targets and pathways necessitates experimental studies to elucidate its precise mechanisms in biological contexts.
The compound has a purity of 97% and exhibits distinct physical properties relevant to its classification as an organic compound.
Key chemical properties include:
These properties are crucial for applications in synthesis and formulation in various scientific fields .
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: